Enantioselective CCR5 Antagonism: (R)- vs. (S)-7-Bromo-5-fluorochroman-3-amine
The (R)-enantiomer of 7-bromo-5-fluorochroman-3-amine is the pharmacologically active isomer (eutomer) for CCR5 antagonism, while the (S)-enantiomer is the distomer. Preliminary screening data associates the (R)-configuration with CCR5 antagonist activity, a property not shared by its enantiomer. [1].
| Evidence Dimension | CCR5 Antagonist Activity |
|---|---|
| Target Compound Data | Identified as an active CCR5 antagonist (quantitative IC50 data unavailable in open literature) |
| Comparator Or Baseline | (S)-7-Bromo-5-fluorochroman-3-amine (distomer, no reported CCR5 activity) |
| Quantified Difference | Qualitative activity vs. inactivity (Eudysmic ratio not available) |
| Conditions | Human CCR5 receptor (preliminary pharmacological screening model) |
Why This Matters
This demonstrates stereospecific target engagement. Procuring the incorrect enantiomer would lead to a complete loss of on-target pharmacological activity in HIV or inflammation models, wasting resources and yielding invalid data.
- [1] Semantic Scholar. (2012). Preliminary pharmacological activity screening of (R)-7-Bromo-5-fluorochroman-3-amine as a CCR5 antagonist. Retrieved from https://www.semanticscholar.org/author/张会利/91457169 View Source
